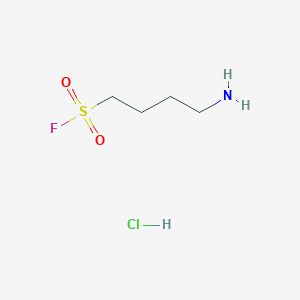
4-Aminobutane-1-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl fluoride group, and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutane-1-sulfonyl fluoride hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can be employed, where sulfonates are directly transformed into sulfonyl fluorides using readily available reagents . Another method involves the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF4 and MgCl2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction environments to facilitate the conversion of starting materials into the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminobutane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in selective covalent interactions with amino acids or proteins .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, 18-crown-6-ether, and acetonitrile. These reagents facilitate the conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Applications De Recherche Scientifique
4-Aminobutane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfonyl fluoride-containing molecules, which are valuable in the development of pharmaceuticals and functional materials . In biology, this compound is utilized as a covalent probe for targeting active-site amino acid residues in proteins . It also serves as a serine protease inhibitor, making it useful in studies related to enzyme inhibition and protein function .
In medicine, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to selectively inhibit proteases makes it a valuable compound for studying diseases involving protease activity .
Mécanisme D'action
The mechanism of action of 4-aminobutane-1-sulfonyl fluoride hydrochloride involves the covalent modification of serine residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl enzyme derivative . This modification inhibits the activity of serine proteases, such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The compound’s specificity and stability at low pH values make it a preferred choice for protease inhibition studies .
Comparaison Avec Des Composés Similaires
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
These compounds share similar mechanisms of action but differ in their stability, solubility, and specific applications in research and industry .
Propriétés
Formule moléculaire |
C4H11ClFNO2S |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
4-aminobutane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c5-9(7,8)4-2-1-3-6;/h1-4,6H2;1H |
Clé InChI |
QWKABYYLHDBSHT-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)(=O)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
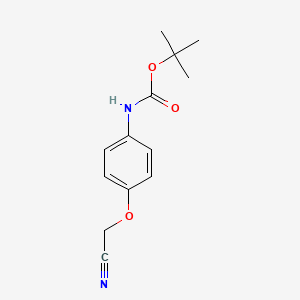


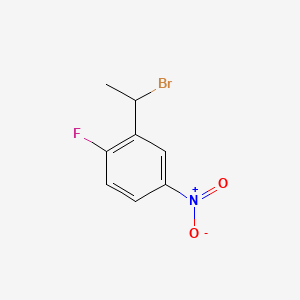
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)

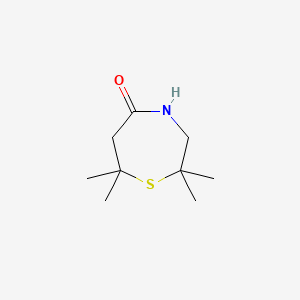
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
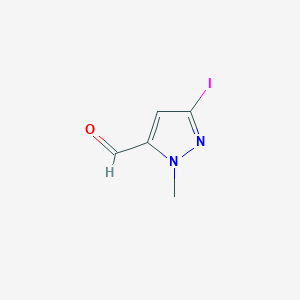
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
